1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone
Overview
Description
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone is an organic compound with the molecular formula C8H6F3NO and a molecular weight of 189.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethanone group. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is suggested that it could be used as a novel gpr119 agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell, which in this case would be the GPR119 receptor.
Biochemical Pathways
If it acts as a GPR119 agonist, it may be involved in regulating glucose homeostasis and enhancing insulin secretion
Result of Action
As a potential GPR119 agonist, it might stimulate insulin secretion, contributing to the regulation of blood glucose levels . More research is needed to confirm these effects and understand the compound’s overall impact on cellular function.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature .
Preparation Methods
The synthesis of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone can be achieved through several methods. One common synthetic route involves the reaction of 2-trifluoromethyl-5-bromopyridine with sec-butyllithium, followed by the addition of N,N-dimethylaminoacetamide . The reaction is carried out at -78°C and then allowed to warm to room temperature overnight. The product is then extracted and purified using column chromatography. Another method involves the reaction of N-methoxy-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide with methylmagnesium bromide in tetrahydrofuran.
Chemical Reactions Analysis
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Scientific Research Applications
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor agonists.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is employed in the development of agrochemicals and materials science.
Comparison with Similar Compounds
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine: This compound has an amine group instead of an ethanone group, which affects its reactivity and applications.
6-(Trifluoromethyl)nicotinoyl chloride: This compound contains a chloride group, making it more reactive in substitution reactions.
5-Acetyl-2-(trifluoromethyl)pyridine: This compound has a similar structure but differs in the position of the acetyl group.
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUKVLRFGMDIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619317 | |
Record name | 1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358780-14-0 | |
Record name | 1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-Trifluoromethyl-pyridin-3-yl)-ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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